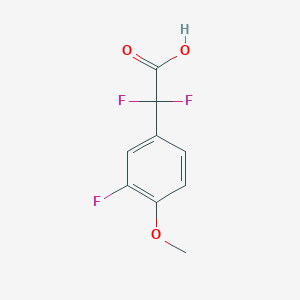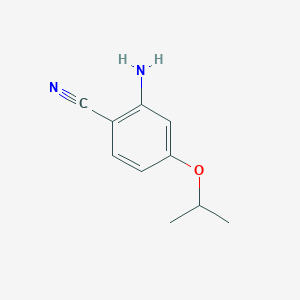
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H7F3O3 This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a fluorinated aromatic carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the aromatic ring and the acetic acid moiety. One common method involves the use of fluorinated reagents and catalysts to achieve selective fluorination. For example, the compound can be synthesized through a multi-step process starting from 3-fluoro-4-methoxybenzaldehyde, which undergoes a series of reactions including fluorination, oxidation, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols.
科学的研究の応用
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
作用機序
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
Similar Compounds
2,3-Difluoro-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group instead of a methoxyphenyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with similar fluorinated acetic acid structure.
Uniqueness
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the combination of multiple fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
特性
分子式 |
C9H7F3O3 |
|---|---|
分子量 |
220.14 g/mol |
IUPAC名 |
2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(4-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChIキー |
JIQAVAXAYWMZOL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)



![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)


![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)
